Ganodermin Exhibits Superior Potency Against Fusarium oxysporum Compared to Related Mushroom Antifungal Proteins
Ganodermin demonstrates a notably lower IC50 (12.4 µM) against the phytopathogen Fusarium oxysporum compared to the structurally distinct antifungal protein LAP from Lyophyllum shimeji, which is inactive against this species [1][2]. This differential efficacy highlights ganodermin's specific value for research targeting Fusarium-related diseases.
| Evidence Dimension | Antifungal potency (IC50) against Fusarium oxysporum mycelial growth |
|---|---|
| Target Compound Data | IC50 = 12.4 µM |
| Comparator Or Baseline | Lyophyllum antifungal protein (LAP) from Lyophyllum shimeji: Inactive against F. oxysporum [2] |
| Quantified Difference | Ganodermin is active (12.4 µM) vs. LAP is inactive |
| Conditions | Mycelial growth inhibition assay in vitro; exact assay details in source [1] |
Why This Matters
This data directly informs researchers needing a defined, active compound against F. oxysporum, as not all mushroom-derived antifungal proteins exhibit this activity.
- [1] Wang H, Ng TB. Ganodermin, an antifungal protein from fruiting bodies of the medicinal mushroom Ganoderma lucidum. Peptides. 2006 Jan;27(1):27-30. View Source
- [2] Lam SK, Ng TB. First simultaneous isolation of a ribosome inactivating protein and an antifungal protein from a mushroom (Lyophyllum shimeji) together with evidence for synergism of their antifungal effects. Arch Biochem Biophys. 2001 Sep 15;393(2):271-80. View Source
